
Einecs 251-737-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 251-737-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Vorbereitungsmethoden
The preparation of Einecs 251-737-1 involves specific synthetic routes and reaction conditions. One common method includes the use of amino alcohols in a one-pot preparation process. This involves the reaction of 2-aminophenethyl alcohol with thionyl chloride in an anhydrous solvent like dimethoxyethane (DME) at ambient temperature. The reaction mixture is then treated with sodium hydroxide and water, followed by extraction and purification steps to obtain the desired product .
Analyse Chemischer Reaktionen
Einecs 251-737-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and methanol. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thionyl chloride leads to the formation of cyclic amines .
Wissenschaftliche Forschungsanwendungen
Einecs 251-737-1 has a wide range of scientific research applications. In chemistry, it is used as a precursor in the synthesis of various organic compounds. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its therapeutic properties. Industrially, it is used in the production of polymers and other chemical products .
Wirkmechanismus
The mechanism of action of Einecs 251-737-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Einecs 251-737-1 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include cyclohexyl bromide (EINECS 203-622-2), phenyl benzoate (EINECS 202-293-2), and methyl salicylate (EINECS 204-317-7). What sets this compound apart is its unique chemical structure and specific applications in various fields .
Eigenschaften
CAS-Nummer |
148925-84-2 |
|---|---|
Molekularformel |
C41H24N4O8S2 |
Molekulargewicht |
764.8 g/mol |
IUPAC-Name |
2-diazonio-5-[2-[[1-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxynaphthalen-2-yl]methyl]naphthalen-1-yl]oxysulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C41H24N4O8S2/c42-44-34-21-19-30-32(38(34)46)11-5-13-36(30)54(48,49)52-40-26(17-15-24-7-1-3-9-28(24)40)23-27-18-16-25-8-2-4-10-29(25)41(27)53-55(50,51)37-14-6-12-33-31(37)20-22-35(45-43)39(33)47/h1-22H,23H2 |
InChI-Schlüssel |
MPKLHPFITUIYEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)CC5=C(C6=CC=CC=C6C=C5)OS(=O)(=O)C7=CC=CC8=C7C=CC(=C8[O-])[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole](/img/structure/B14155067.png)
![Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate](/img/structure/B14155075.png)
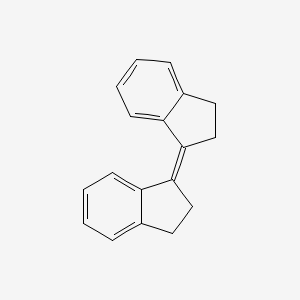
![3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B14155082.png)
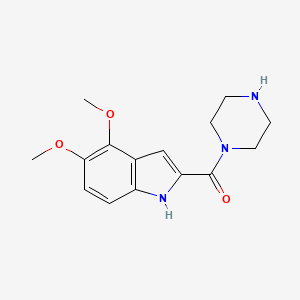
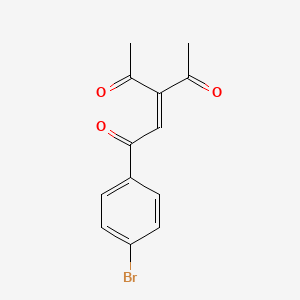


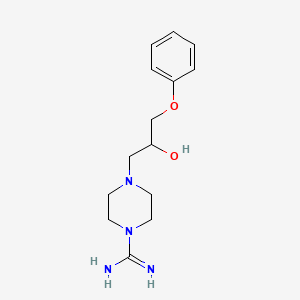
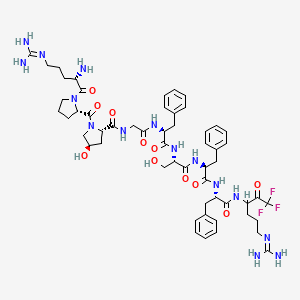
![4-[(Anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B14155134.png)
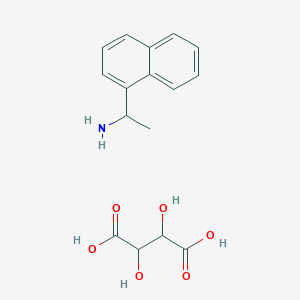
![N-[2-(Cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14155152.png)
![2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one](/img/structure/B14155158.png)
